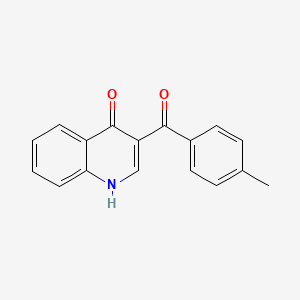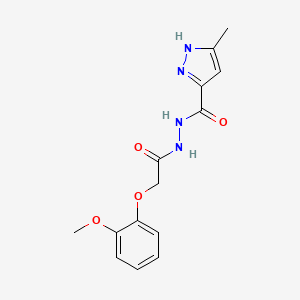
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, also known as 4-methyl-3-benzoyl-1,4-dihydroquinoline-4-one, is a heterocyclic compound with a wide range of applications in scientific research. It is a type of quinoline, a class of compounds that are used in a variety of applications, including drug discovery, materials science, and organic chemistry. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Mécanisme D'action
The mechanism of action of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one is not well understood. However, it is thought to interact with a variety of biological molecules, including enzymes, receptors, and transporters. It is believed that the compound binds to the active sites of enzymes and other molecules, resulting in a change in the structure and activity of the molecules. This can result in a variety of effects, including inhibition or activation of enzymes, modulation of receptor activity, and modulation of signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one have not been extensively studied. However, it has been shown to have antifungal, antineoplastic, and antiviral activity in vitro. In addition, it has been shown to have anti-inflammatory and antioxidant activity in animal models. Furthermore, it has been shown to have neuroprotective and cardioprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one in laboratory experiments include its low cost, low toxicity, and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, there are some limitations to its use in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can interact with other compounds, resulting in unexpected results.
Orientations Futures
The future directions for 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one are numerous. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects of this compound. In addition, further research is needed to optimize its synthesis and develop new applications for this compound. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases and conditions.
Méthodes De Synthèse
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one can be synthesized by a variety of methods. The most common method is the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or acetic acid at a temperature of around 100°C. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline in the presence of a base catalyst, or the reaction of 4-methylbenzaldehyde and 1,4-dihydroquinoline with a Lewis acid such as boron trifluoride.
Applications De Recherche Scientifique
3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-oneenzoyl-1,4-dihydroquinoline-4-one has a wide range of applications in scientific research. It is commonly used as a building block in organic synthesis, as it can be used to synthesize a variety of other compounds. It is also used as a starting material for the synthesis of various drugs, including antifungal agents, antineoplastic agents, and antiviral agents. In addition, it has been used in the synthesis of various polymers and materials for use in biomedical and nanotechnology applications.
Propriétés
IUPAC Name |
3-(4-methylbenzoyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16(19)14-10-18-15-5-3-2-4-13(15)17(14)20/h2-10H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQUZUFLAZNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzoyl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-amino(6-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6431694.png)
![N-({N'-[(1E)-(4-chlorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6431701.png)
![6-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6431705.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[(1E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B6431712.png)
![ethyl 2-{[(2Z)-3-carbamoyl-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6431727.png)
![3,4,5-triethoxy-N-({N'-[(1E)-(3-methylthiophen-2-yl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B6431737.png)
![N-({N'-[(1E)-(4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2-phenoxyacetamide](/img/structure/B6431738.png)
![2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(E)-[(pyridin-4-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431755.png)
![7-[(3-bromophenyl)methyl]-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431758.png)
![2-amino-N-[(4-fluorophenyl)methyl]-1-[(E)-[(thiophen-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6431759.png)

![2-[(E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B6431766.png)
![4-cyclopropyl-2,3,8,13-tetraazatricyclo[7.4.0.0?,?]trideca-1(13),3,5,9,11-pentaen-7-one](/img/structure/B6431782.png)
![3-methyl-8-(morpholin-4-yl)-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6431791.png)